5-[bis(2-hydroxyethyl)sulfamoyl]-2,4-dichloro-N-phenylbenzamide
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Overview
Description
5-[bis(2-hydroxyethyl)sulfamoyl]-2,4-dichloro-N-phenylbenzamide is a complex organic compound characterized by its unique chemical structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a benzamide core with dichloro and phenyl substitutions, along with a bis(2-hydroxyethyl)sulfamoyl group, which contributes to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[bis(2-hydroxyethyl)sulfamoyl]-2,4-dichloro-N-phenylbenzamide typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichloro-N-phenylbenzamide with bis(2-hydroxyethyl)amine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[bis(2-hydroxyethyl)sulfamoyl]-2,4-dichloro-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols.
Scientific Research Applications
5-[bis(2-hydroxyethyl)sulfamoyl]-2,4-dichloro-N-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[bis(2-hydroxyethyl)sulfamoyl]-2,4-dichloro-N-phenylbenzamide involves its interaction with specific molecular targets. The bis(2-hydroxyethyl)sulfamoyl group can form hydrogen bonds with target proteins, affecting their function. The dichloro and phenyl groups contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[bis(2-hydroxyethyl)sulfamoyl]-2-methoxybenzoic acid
- 5-[bis(2-hydroxyethyl)sulfamoyl]-2-methylbenzoic acid
Uniqueness
Compared to similar compounds, 5-[bis(2-hydroxyethyl)sulfamoyl]-2,4-dichloro-N-phenylbenzamide stands out due to its unique combination of dichloro and phenyl substitutions. These structural features enhance its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-[bis(2-hydroxyethyl)sulfamoyl]-2,4-dichloro-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O5S/c18-14-11-15(19)16(27(25,26)21(6-8-22)7-9-23)10-13(14)17(24)20-12-4-2-1-3-5-12/h1-5,10-11,22-23H,6-9H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIFDVSDFCTWBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N(CCO)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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